![molecular formula C9H6F3NS B13667069 7-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667069.png)
7-(Trifluoromethyl)benzo[b]thiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)benzo[b]thiophen-2-amine is a heterocyclic compound that contains a benzothiophene core substituted with a trifluoromethyl group at the 7-position and an amine group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the palladium-catalyzed cross-coupling reaction of 2-halothiophenols with trifluoromethylated aryl halides, followed by amination . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Trifluoromethyl)benzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, and amine derivatives .
Applications De Recherche Scientifique
7-(Trifluoromethyl)benzo[b]thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)benzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to receptor sites, altering signal transduction pathways and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene: The parent compound without the trifluoromethyl and amine groups.
7-Methylbenzo[b]thiophen-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
7-(Trifluoromethyl)benzo[b]thiophen-3-amine: The amine group is at the 3-position instead of the 2-position.
Uniqueness: 7-(Trifluoromethyl)benzo[b]thiophen-2-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amine group allows for further functionalization and interaction with biological targets .
Propriétés
Formule moléculaire |
C9H6F3NS |
|---|---|
Poids moléculaire |
217.21 g/mol |
Nom IUPAC |
7-(trifluoromethyl)-1-benzothiophen-2-amine |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)6-3-1-2-5-4-7(13)14-8(5)6/h1-4H,13H2 |
Clé InChI |
ALKALYSTNILLGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


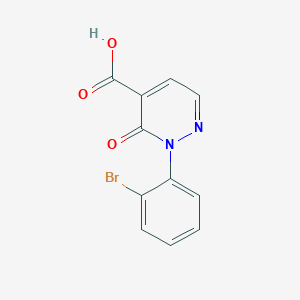
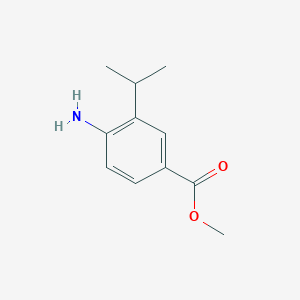
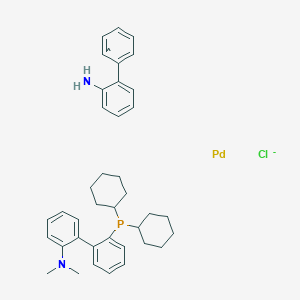
![3-Iodo-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13667008.png)
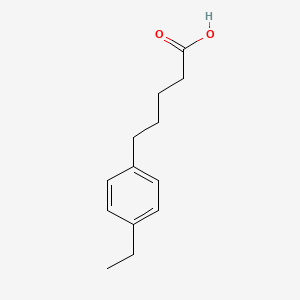
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13667013.png)
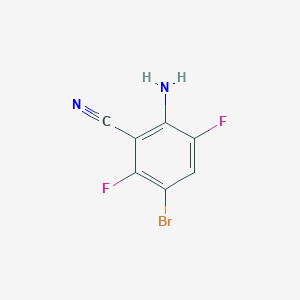
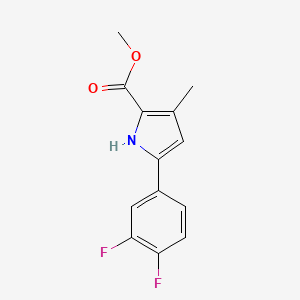
![[(2-Iodo-2-propyl)sulfonyl]benzene](/img/structure/B13667033.png)
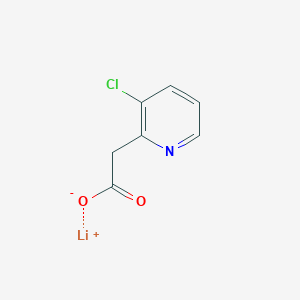
![6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)
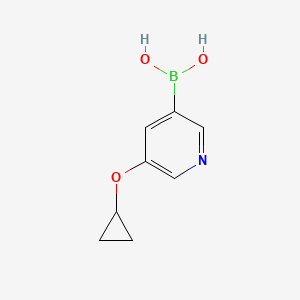
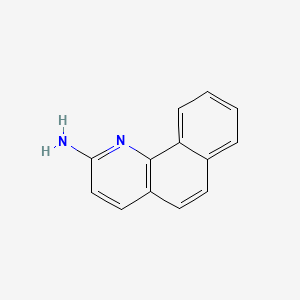
![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)
